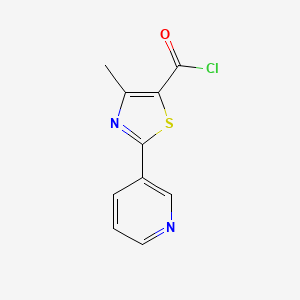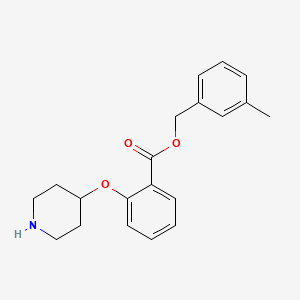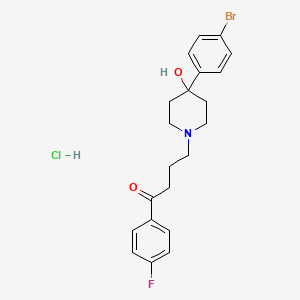
Bromperidol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromperidol hydrochloride is a first-generation butyrophenone antipsychotic used primarily in the treatment of schizophrenia and other psychotic disorders . It was discovered at Janssen Pharmaceutica in 1966 and is known for its high affinity for central dopamine receptors . This compound is sold under various brand names, including Bromidol and Impromen .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bromperidol hydrochloride involves several steps. The key starting material is 4-bromobenzophenone, which undergoes a series of reactions to form the final product. The synthetic route typically includes:
Formation of 4-bromobenzophenone: This is achieved through the Friedel-Crafts acylation of bromobenzene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The ketone group in 4-bromobenzophenone is reduced to a secondary alcohol using a reducing agent such as lithium aluminum hydride.
Formation of the piperidine ring: The secondary alcohol is then reacted with piperidine to form the piperidine ring structure.
Final steps: The resulting compound is further reacted with 4-fluorobutyrophenone to form bromperidol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include temperature control, reaction time, and the use of high-purity reagents .
化学反应分析
Types of Reactions
Bromperidol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Bromperidol can be oxidized to form various metabolites.
Reduction: The ketone group in bromperidol can be reduced to form secondary alcohols.
Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogen substitution reactions often involve reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of bromperidol, which can have different pharmacological properties .
科学研究应用
Bromperidol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Medicine: It is primarily used in the treatment of schizophrenia and other psychotic disorders.
作用机制
Bromperidol hydrochloride exerts its effects by antagonizing dopamine D2 receptors in the brain. This antagonism reduces the effects of dopamine, which is thought to be overactive in individuals with schizophrenia . The compound also has some affinity for serotonin receptors, which may contribute to its antipsychotic effects .
相似化合物的比较
Bromperidol hydrochloride is structurally similar to other butyrophenone antipsychotics such as haloperidol and benperidol . Compared to these compounds, bromperidol has a higher affinity for dopamine receptors and a faster onset of action . it also has a similar side effect profile, including the risk of extrapyramidal symptoms .
List of Similar Compounds
Haloperidol: Another butyrophenone antipsychotic with similar pharmacodynamic properties.
Benperidol: A butyrophenone antipsychotic with a similar mechanism of action.
Chlorpromazine: A phenothiazine antipsychotic with a different chemical structure but similar therapeutic effects.
属性
分子式 |
C21H24BrClFNO2 |
|---|---|
分子量 |
456.8 g/mol |
IUPAC 名称 |
4-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C21H23BrFNO2.ClH/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16;/h3-10,26H,1-2,11-15H2;1H |
InChI 键 |
XAYXCUZHMISKSM-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CCCC(=O)C3=CC=C(C=C3)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


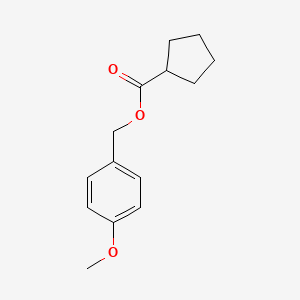
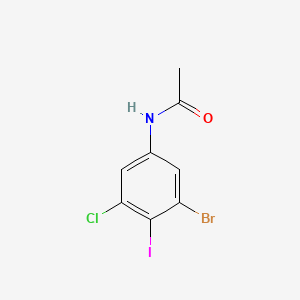



![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13889364.png)

